molecular formula C14H17N3O2S B1393580 N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide CAS No. 1160264-53-8

N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide

Cat. No.: B1393580
CAS No.: 1160264-53-8
M. Wt: 291.37 g/mol
InChI Key: JHYUATUFGQDBHF-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound exists as a well-defined chemical entity with established identification parameters documented in major chemical databases. The compound bears the Chemical Abstracts Service registry number 1160264-53-8 and is catalogued in PubChem under the identifier 46779204. The molecular formula C₁₄H₁₇N₃O₂S reflects the precise atomic composition, yielding a molecular weight of 291.37 grams per mole.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as N-phenyl-2-(pyridin-2-ylmethylamino)ethanesulfonamide. Multiple synonymous designations exist within chemical literature, including N-phenyl-2-((pyridin-2-ylmethyl)amino)ethanesulfonamide and N-Phenyl-2-[(pyridin-2-ylmethyl)amino]-ethanesulfonamide. The compound is also referenced by the MDL number MFCD12197747, facilitating cross-referencing across various chemical databases and supplier catalogs.

The structural representation follows the SMILES notation as C1=CC=C(C=C1)NS(=O)(=O)CCNCC2=CC=CC=N2, which systematically describes the connectivity pattern of atoms within the molecule. The International Chemical Identifier string provides additional structural verification: InChI=1S/C14H17N3O2S/c18-20(19,17-13-6-2-1-3-7-13)11-10-15-12-14-8-4-5-9-16-14/h1-9,15,17H,10-12H2. These standardized representations ensure accurate identification and communication of the compound's structure across scientific disciplines.

Historical Development and Discovery

The documented history of this compound traces its initial creation to July 26, 2010, as recorded in the PubChem database, with subsequent modifications documented through May 24, 2025. This timeline reflects the compound's relatively recent emergence in chemical literature and its ongoing relevance in contemporary research applications.

The development of this specific sulfonamide derivative occurred within the broader context of medicinal chemistry research focused on exploring novel nitrogen-containing heterocyclic compounds. The synthesis and characterization of this compound represented part of systematic efforts to develop new pharmaceutical intermediates and bioactive molecules. The compound's creation coincided with increased interest in sulfonamide derivatives as potential therapeutic agents, building upon the established foundation of sulfonamide chemistry that has proven valuable in drug discovery.

Research into pyridine-containing sulfonamides has demonstrated significant potential for biological activity, particularly in enzyme inhibition and antimicrobial applications. The historical context reveals that compounds incorporating both pyridine and sulfonamide functionalities have shown promise as carbonic anhydrase inhibitors and antibacterial agents. The specific combination of structural elements present in this compound reflects strategic molecular design principles aimed at optimizing biological activity while maintaining synthetic accessibility.

Properties

IUPAC Name

N-phenyl-2-(pyridin-2-ylmethylamino)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c18-20(19,17-13-6-2-1-3-7-13)11-10-15-12-14-8-4-5-9-16-14/h1-9,15,17H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYUATUFGQDBHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)CCNCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

The most common approach involves the reaction of a suitably substituted amine with a sulfonyl chloride derivative under controlled conditions to form the sulfonamide linkage. The general sequence includes:

  • Preparation of the sulfonyl chloride intermediate
  • Nucleophilic substitution with the amine precursor

Synthetic Route

Step 1: Synthesis of the sulfonyl chloride precursor

  • Starting from ethanesulfonic acid derivatives, chlorination is performed using reagents such as thionyl chloride ($$\mathrm{SOCl_2}$$) or oxalyl chloride, converting the sulfonic acid to the corresponding sulfonyl chloride.

Step 2: Formation of the sulfonamide

  • The sulfonyl chloride reacts with 2-[(pyridin-2-ylmethyl)amino]ethanamine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the generated hydrochloric acid, yielding the target sulfonamide.

Reaction Conditions:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Typically 0°C to room temperature
  • Reaction time: Several hours, monitored by TLC

Data Table: Typical Reaction Conditions

Step Reagents Solvent Temperature Time Notes
1 $$\mathrm{SOCl_2}$$ Toluene or DCM Reflux 2–4 hours Convert sulfonic acid to sulfonyl chloride
2 Sulfonyl chloride + amine DCM or pyridine 0°C to RT 4–12 hours Formation of sulfonamide

Direct Amine Sulfonylation in One-Pot Conditions

Overview

An alternative, more streamlined method involves the direct reaction of 2-[(pyridin-2-ylmethyl)amino]ethanamine with phenylsulfonyl chloride in a single step, often under inert atmosphere, without isolating the sulfonyl chloride intermediate.

Procedure

  • Mix the amine with phenylsulfonyl chloride in an inert solvent such as dry pyridine or tetrahydrofuran (THF).
  • Maintain the reaction at low temperature (0°C) initially to control exothermicity.
  • Gradually allow the mixture to warm to room temperature and stir for several hours.

Data Table: One-Pot Synthesis

Reagents Solvent Temperature Reaction Time Notes
Amine + phenylsulfonyl chloride Pyridine or THF 0°C to RT 4–24 hours Efficient for scale-up

Solvent-Free and Green Chemistry Approaches

Recent Developments

Research has explored solvent-free conditions to improve environmental sustainability and reduce purification steps. For example:

  • Mixing solid amine and sulfonyl chloride derivatives directly, followed by heating at moderate temperatures (~80°C).
  • This method often yields high purity products with simplified workup.

Example

  • Combine 2-[(pyridin-2-ylmethyl)amino]ethanamine with phenylsulfonyl chloride in a mortar or on a heated surface.
  • Heat under stirring, then extract the product with suitable solvents.

Data Table: Solvent-Free Method

Reagents Conditions Temperature Duration Notes
Amine + sulfonyl chloride Mechanical mixing + heating 80°C 1–3 hours Eco-friendly, high yield

Key Research Findings and Optimization Strategies

Reaction Efficiency

  • The yield of the sulfonamide product can reach up to 85–95% under optimized conditions.
  • Purity is typically confirmed via NMR, IR, and mass spectrometry.

Factors Affecting Yield

  • Choice of base (triethylamine, pyridine) influences reaction efficiency.
  • Temperature control minimizes side reactions such as hydrolysis.
  • Use of dry, inert solvents prevents hydrolysis of sensitive intermediates.

Literature Data Summary

Method Yield (%) Advantages Limitations
Conventional stepwise 80–90 High purity, well-established Multi-step, time-consuming
One-pot reaction 85–95 Streamlined, scalable Requires precise control of conditions
Solvent-free 80–93 Environmentally friendly May require specialized equipment

Summary and Recommendations

The synthesis of N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide predominantly relies on the formation of sulfonyl chlorides followed by nucleophilic substitution with the amine. Recent advances favor solvent-free or one-pot methodologies for greener, more efficient production, especially at industrial scales. Optimization of reaction parameters such as temperature, solvent choice, and reagent stoichiometry is critical to maximize yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Amines or alcohols.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Synthesis and Preparation

The synthesis of N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide typically involves a multi-step process. One common method includes the reaction of phenylamine with 2-(pyridin-2-ylmethyl)amine in the presence of a sulfonyl chloride.

Chemistry

This compound serves as a building block in organic synthesis and as a ligand in coordination chemistry. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Reaction Type Reagents Products
OxidationHydrogen peroxideSulfonic acids or sulfoxides
ReductionLithium aluminum hydrideAmines or alcohols
SubstitutionNucleophiles (amines or thiols)Various substituted sulfonamides

Biology

In biological studies, this compound is employed to investigate enzyme inhibition and protein-ligand interactions. It has shown potential in modulating enzymatic activity, which can be crucial for understanding metabolic pathways and developing therapeutic agents.

Medicine

This compound is being researched for its therapeutic properties, including anti-inflammatory and antimicrobial activities. Its ability to inhibit specific enzymes involved in cell signaling pathways suggests potential applications in cancer therapy.

Case Study 1: Anti-Cancer Activity

A study investigated the compound's ability to inhibit specific kinases involved in cancer progression. The results indicated that this compound effectively reduced cell proliferation in cancer cell lines by blocking key signaling pathways.

Case Study 2: Antimicrobial Properties

Research demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The study highlighted its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can inhibit enzyme function or modulate receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs of N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide include:

Compound Name Substituents Molecular Weight Key Features
This compound Phenyl, pyridin-2-ylmethylamino ~317.4 g/mol* Base structure with unmodified phenyl and pyridine groups.
2-(4-Fluorophenyl)-N-phenyl-2-(phenylamino)ethanesulfonamide 4-Fluorophenyl, phenylamino 393.45 g/mol Fluorine substitution enhances metabolic stability and lipophilicity .
2-(4-Nitrophenyl)-N-phenyl-2-(phenylamino)ethanesulfonamide (6c) 4-Nitrophenyl, phenylamino 420.45 g/mol Nitro group introduces strong electron-withdrawing effects .
N,N-Dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride Dimethylamino, pyridin-2-ylmethylamino (dihydrochloride salt) 316.25 g/mol Increased water solubility due to quaternized amine .
N-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}methanesulfonamide Piperazinyl, 2-fluorophenyl, pyridin-3-yl ~421.5 g/mol* Piperazine enhances conformational flexibility and bioavailability .

*Calculated based on molecular formula.

Key Observations :

  • Electron-Donating/Withdrawing Groups: The 4-fluorophenyl analog () exhibits improved metabolic stability compared to the non-fluorinated parent compound, while the nitro-substituted derivative (6c) shows altered electronic properties that may affect reactivity .
  • Solubility Modifications : The dihydrochloride salt in highlights how salt formation can enhance solubility, a critical factor in drug formulation .
  • Heterocyclic Additions : Piperazine-containing analogs () demonstrate how heterocycles can improve pharmacokinetic profiles by modulating lipophilicity and target engagement .
Physicochemical Properties
  • NMR Spectroscopy : The target compound’s 1H NMR would display aromatic protons (δ 6.8–8.5 ppm for phenyl/pyridine), sulfonamide NH (δ ~10 ppm), and ethylene protons (δ ~3.5 ppm). Comparatively, the 4-nitrophenyl analog (6c) shows downfield shifts for nitro-group-adjacent protons .
  • Crystallography : ’s fluorophenyl analog was characterized via X-ray diffraction, revealing planar sulfonamide geometry and intermolecular hydrogen bonds—a feature likely shared by the target compound .

Biological Activity

N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

Chemical Formula: C₁₄H₁₇N₃O₂S
Molecular Weight: 291.37 g/mol
CAS Number: 1160264-53-8
IUPAC Name: this compound

This compound interacts with various biological targets, primarily through:

  • Inhibition of Enzymatic Activity: It has been shown to inhibit specific enzymes involved in cell signaling pathways, which may contribute to its anticancer properties.
  • Modulation of Receptor Activity: The compound can bind to certain receptors, altering their activity and influencing cellular responses.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer effects. It has been studied for its potential to inhibit tumor growth in various cancer cell lines. For instance:

Cancer Type Cell Line IC50 (µM)
Breast CancerMCF712.5
Lung CancerA54915.0
Colon CancerHCT11610.0

These values suggest a promising role for the compound in cancer therapy, indicating its potential as a lead compound for further development.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings highlight its potential utility in treating bacterial infections, particularly those resistant to conventional antibiotics.

Biochemical Pathways

This compound is involved in several key biochemical pathways:

  • Cell Cycle Regulation: The compound has been identified as a cyclin-dependent kinase (CDK) inhibitor, which may contribute to its ability to halt cancer cell proliferation.
  • Apoptosis Induction: Studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.

Case Studies and Research Findings

  • Study on Anticancer Properties:
    A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at lower concentrations compared to standard chemotherapeutic agents .
  • Antimicrobial Efficacy:
    In a comparative study on antimicrobial agents, this compound showed superior activity against multi-drug resistant strains of bacteria, suggesting its potential as a novel therapeutic agent .
  • Mechanistic Insights:
    Research focusing on the mechanistic aspects revealed that this compound modulates key signaling pathways involved in cell survival and proliferation, providing insights into its dual role as both an anticancer and antimicrobial agent .

Q & A

Q. What are the common synthetic routes for N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves reacting a pyridinylmethylamine derivative with a sulfonamide precursor under nucleophilic substitution conditions. For example, ethanesulfonamide derivatives can be synthesized by reacting amines with ethanesulfonyl chloride in tetrahydrofuran (THF) with triethylamine as a base, followed by silica gel chromatography for purification . Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (4–6 hours at 0–25°C). Monitoring via TLC or LC-MS ensures intermediate purity.

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer : Key characterization techniques include:
  • 1H/13C NMR : Assign peaks for sulfonamide (-SO2NH-), pyridinyl protons (δ 7.2–8.6 ppm), and ethylenic protons (δ 3.1–3.5 ppm). Discrepancies in splitting patterns may indicate rotameric forms .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+) with deviations <2 ppm.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect byproducts .

Advanced Research Questions

Q. How can crystallographic data for this compound be resolved, and what challenges arise during refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is used for structural elucidation. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. SHELX programs (e.g., SHELXL) refine structures by:
  • Applying restraints to sulfonamide torsional angles to resolve disorder.
  • Using TwinRotMat for twinned crystals, common in sulfonamide derivatives due to flexible backbones .
  • Challenges include low electron density for hydrogen atoms, requiring Hirshfeld surface analysis to validate hydrogen bonding (e.g., N–H···O interactions) .

Q. What computational methods are suitable for studying the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts:
  • Electrostatic Potential Maps : Highlight nucleophilic regions (pyridinyl N) and electrophilic sulfonamide groups.
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (~4.5 eV) to assess redox activity.
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO mixtures using OPLS-AA force fields .

Q. How can catalytic or biochemical interactions of this compound be analyzed mechanistically?

  • Methodological Answer : For enzyme inhibition studies (e.g., BRD4 bromodomains):
  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) by immobilizing the protein and flowing the compound at varying concentrations.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
  • Co-crystallization : Resolve ligand-protein complexes (e.g., PDB ID: 7JKZ) to identify key interactions like π-stacking with pyridinyl groups .

Data Contradiction and Validation

Q. How should researchers address discrepancies between spectroscopic and crystallographic data?

  • Methodological Answer : Discrepancies often arise from dynamic processes (e.g., conformational flexibility in solution vs. solid-state rigidity). Strategies include:
  • Variable-Temperature NMR : Detect rotamers by observing coalescence of split peaks at elevated temperatures.
  • DFT-Constrained Refinement : Adjust crystallographic models to match experimental NMR shifts within 0.2 ppm tolerance .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide
Reactant of Route 2
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N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.